1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and triazine intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazine ring can produce dihydrotriazines.
Scientific Research Applications
1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(Furan-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol
- 1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-phenylpiperidin-4-ol
Uniqueness
1-[5-(5-Methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-[5-(5-methylfuran-2-yl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c1-13-5-6-17(29-13)16-12-24-26-18(25-16)27-9-7-19(28,8-10-27)14-3-2-4-15(11-14)20(21,22)23/h2-6,11-12,28H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZLPHWJSKJFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)N3CCC(CC3)(C4=CC(=CC=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.